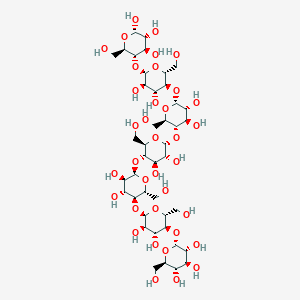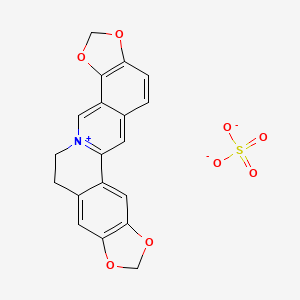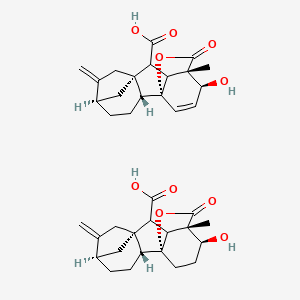
Gibberllin 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin 7 is a type of gibberellin, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellin 7, along with other gibberellins, plays a crucial role in promoting plant growth and development by influencing cell elongation and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin 7 can be synthesized through various chemical routes. One common method involves the use of gibberellin A3 as a starting material, which undergoes hydroxylation at specific positions to yield gibberellin 7 . The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of gibberellin 7 often involves fermentation processes using fungi such as Fusarium moniliforme . The fermentation process can be carried out using submerged or solid-state fermentation techniques. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing the yield of gibberellin 7 .
Chemical Reactions Analysis
Types of Reactions: Gibberellin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of gibberellin 7 to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellin 7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of gibberellin 7.
Major Products Formed: The major products formed from the chemical reactions of gibberellin 7 include various hydroxylated and carboxylated derivatives . These derivatives often exhibit enhanced biological activity and are used in various agricultural applications to promote plant growth and development.
Scientific Research Applications
Gibberellin 7 has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the biosynthesis and metabolism of gibberellins . In biology, gibberellin 7 is used to investigate the molecular mechanisms underlying plant growth and development . In industry, it is used to enhance crop yields and improve the quality of agricultural products .
Mechanism of Action
The mechanism of action of gibberellin 7 involves its binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression . Gibberellin 7 interacts with DELLA proteins, which are key regulators of plant growth . The binding of gibberellin 7 to its receptor leads to the degradation of DELLA proteins, thereby promoting cell elongation and division .
Comparison with Similar Compounds
Gibberellin 7 is similar to other gibberellins such as gibberellin A1, gibberellin A3, and gibberellin A4 . gibberellin 7 is unique in its specific hydroxylation pattern, which contributes to its distinct biological activity . Compared to other gibberellins, gibberellin 7 has a higher potency in promoting stem elongation and seed germination .
List of Similar Compounds:- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A5
- Gibberellin A6
Properties
Molecular Formula |
C38H46O10 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11-,12+,13-,14?,17-,18+,19-/m11/s1 |
InChI Key |
VLCYCUFDXXZIOY-QWWNNBLHSA-N |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B10825290.png)
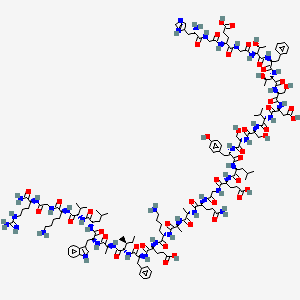
![(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825299.png)

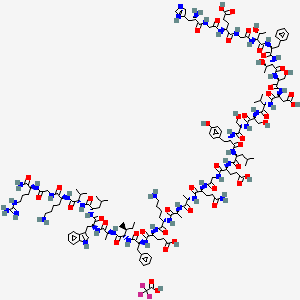
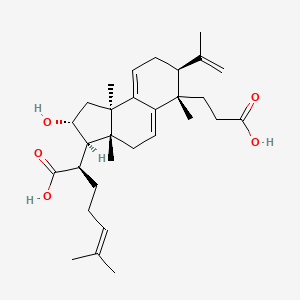
![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)
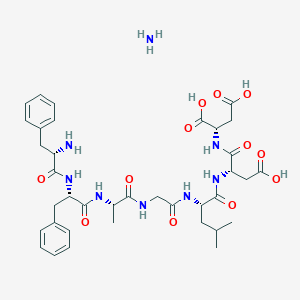
![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)
![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)
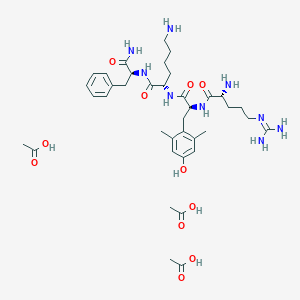
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
